Beta-Hydroxy-3,5-diiodo-tyrosine
Description
Beta-Hydroxy-3,5-diiodo-tyrosine (CAS 90347-71-0) is a tyrosine derivative characterized by iodine substitutions at the 3 and 5 positions of the aromatic ring and a hydroxyl group at the beta position of the side chain. However, the "beta-hydroxy" modification may alter its reactivity, solubility, or metabolic fate compared to DIT.
Properties
Molecular Formula |
C9H9I2NO4 |
|---|---|
Molecular Weight |
448.98 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
InChI |
InChI=1S/C9H9I2NO4/c10-4-1-3(2-5(11)8(4)14)7(13)6(12)9(15)16/h1-2,6-7,13-14H,12H2,(H,15,16) |
InChI Key |
RHXLUDQHVPKDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(C(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Hydroxy-3,5-diiodo-tyrosine typically involves the iodination of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by the selective iodination at the 3 and 5 positions of the benzene ring. The hydroxyl group is then introduced at the beta position through a series of chemical reactions, including oxidation and reduction steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Beta-Hydroxy-3,5-diiodo-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other halogens or functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of catalysts
Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxidized and reduced forms of the compound .
Scientific Research Applications
Beta-Hydroxy-3,5-diiodo-tyrosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex iodothyronines and other biologically active compounds.
Biology: The compound is studied for its role in thyroid hormone biosynthesis and metabolism.
Medicine: Research focuses on its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.
Industry: It is used in the production of diagnostic agents and pharmaceuticals
Mechanism of Action
The mechanism of action of Beta-Hydroxy-3,5-diiodo-tyrosine involves its interaction with thyroid hormone receptors and other cellular targets. The compound is incorporated into the thyroid hormone synthesis pathway, where it undergoes further iodination and coupling reactions to form active thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). These hormones regulate various metabolic processes by binding to nuclear receptors and modulating gene expression .
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine (DIT)
- Molecular Formula: C₉H₉I₂NO₃ (anhydrous) or C₉H₉I₂NO₃·2H₂O (dihydrate) .
- Role: Precursor in thyroid hormone synthesis. DIT combines with another iodotyrosine residue to form thyroxine (T₄) via thyroid peroxidase .
- Applications : Used to synthesize levothyroxine (T₄) and liothyronine (T₃) .
- Safety : Classified as acute toxicity Category 4 (oral, dermal, inhalation) under EU-GHS .
Key Differences :
- Beta-Hydroxy-3,5-diiodo-tyrosine lacks explicit documentation in thyroid hormone pathways, unlike DIT.
3-Iodo-L-tyrosine (MIT)
Comparison :
Triiodothyronine (T₃) and Thyroxine (T₄)
| Parameter | T₃ | T₄ | This compound |
|---|---|---|---|
| Iodine Atoms | 3 | 4 | 2 |
| Molecular Formula | C₁₅H₁₂I₃NO₄ | C₁₅H₁₁I₄NO₄ | C₉H₉I₂NO₃ (assumed) |
| Biological Role | Active thyroid hormone | Prohormone (converted to T₃) | Research intermediate |
| Synthetic Pathway | MIT + DIT coupling | DIT + DIT coupling | Not established |
Key Insight : this compound’s two iodine atoms prevent it from directly forming T₃ or T₄, unlike DIT .
Enantiomeric and Acetylated Derivatives
- Used in synthesizing non-natural thyroid hormone analogs .
- N-Acetyl-3,5-diiodo-L-tyrosine: Acetylation of DIT’s amino group modifies its solubility and resistance to proteolytic degradation, making it useful in pharmaceutical formulations .
Comparison :
- This compound’s beta-hydroxyl group may enhance polarity compared to acetylated derivatives, affecting its membrane permeability .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Beta-Hydroxy-3,5-diiodo-tyrosine with high purity?
- Methodological Answer : Synthesis typically involves iodination of tyrosine derivatives under controlled conditions. Key steps include:
- Iodination : Reacting L-tyrosine with iodine (I₂) or iodide salts (e.g., KI) in alkaline conditions to introduce iodine atoms at the 3,5 positions of the aromatic ring. Temperature (20–40°C) and pH (8–10) must be optimized to avoid over-iodination .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization using ethanol/water mixtures to isolate the product. Purity can be validated via NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) .
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential thyroid-disrupting effects .
- Storage : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent photodegradation and oxidation.
- Waste Disposal : Follow EPA/IATA guidelines for halogenated organic compounds, including neutralization with sodium thiosulfate before disposal .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use NMR (¹H, ¹³C, and ¹²⁷I) to verify iodine substitution patterns and stereochemistry. Compare data with NIST reference spectra .
- Purity Assessment : HPLC with UV detection (λ = 280 nm) or LC-MS for quantification. Cross-validate with elemental analysis (C, H, N, I) .
Advanced Research Questions
Q. How can researchers optimize radioiodination (e.g., I-131) of this compound for tracer studies without compromising immunogenicity?
- Methodological Answer :
- Carrier-Free Iodination : Use I-131 iodide (2 mCi) with minimal protein carrier (<5 µg) to achieve high specific radioactivity (200–300 µCi/µg). Monitor substitution levels via MS to ensure ≤1 iodine atom per molecule, preserving biological activity .
- Quality Control : Validate integrity via SDS-PAGE and immunoassays (e.g., ELISA) to confirm retained antigenicity .
Q. What experimental strategies resolve contradictions in reported iodination efficiency across studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction parameters (pH, temperature, iodide/protein ratio) and use traceable reagents.
- Data Validation : Employ multiple analytical methods (e.g., radiometric assays, MS) to quantify iodine incorporation. Compare results with published protocols, noting deviations in reagent purity or instrumentation .
Q. How does this compound interact with thyroid peroxidase (TPO) in hormone biosynthesis?
- Methodological Answer :
- Enzyme Kinetics : Use stopped-flow spectrophotometry to measure TPO-catalyzed iodination rates. Monitor H₂O₂ consumption or tyrosine cross-linking products.
- Structural Studies : Perform X-ray crystallography or cryo-EM of TPO-substrate complexes to map binding sites. Mutagenesis (e.g., His or Glu residues) can identify catalytic residues .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–9) or serum at 37°C. Monitor degradation via HPLC and identify byproducts using MS/MS.
- Mechanistic Insights : Use isotopic labeling (e.g., D₂O) or radical scavengers (e.g., ascorbate) to distinguish hydrolytic vs. oxidative pathways .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological activity assays involving this compound?
- Methodological Answer :
- Assay Design : Include internal controls (e.g., unmodified tyrosine) and triplicate measurements. Use standardized cell lines (e.g., FRTL-5 thyroid cells) for hormone secretion assays.
- Statistical Frameworks : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
